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molecular formula C10H11NS2 B8816750 2-Benzylsulfanyl-4,5-dihydrothiazole CAS No. 41834-62-2

2-Benzylsulfanyl-4,5-dihydrothiazole

Cat. No. B8816750
M. Wt: 209.3 g/mol
InChI Key: XBGYPYUXCWDZGV-UHFFFAOYSA-N
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Patent
US08207275B2

Procedure details

To a dry, nitrogen (N2)-purged 500 milliliter (mL) round bottom flask was added 1.15 grams (g) (4.8 mmol) sodium hydride. To this was added 150 mL dry tetrahydrofuran and 5.70 g (4.8 mmol) 2-mercaptothiazoline in 24 mL tetrahydrofuran. After approximately 15 minutes of stirring at room temperature, 5.5 mL (4.8 mmol) benzyl chloride was added and stirred for an additional 5 minutes. Tetrahydrofuran was removed by rotary evaporation and product was dissolved in hexane. After filtration, the product was recrystallized from hexane to yield 2.6 g of white crystals (26% yield). 1H NMR (CDCl3): 3.434 ppm, t, 2H; 4.259 ppm, t, 2H; 4.413 ppm, s, 2H; 7.317 ppm, m, 5H.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[SH:3][C:4]1[S:5][CH2:6][CH2:7][N:8]=1.[CH2:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>O1CCCC1>[CH2:9]([S:3][C:4]1[S:5][CH2:6][CH2:7][N:8]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
5.7 g
Type
reactant
Smiles
SC=1SCCN1
Name
Quantity
24 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After approximately 15 minutes of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for an additional 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran was removed by rotary evaporation and product
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in hexane
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the product was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC=1SCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 258.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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